N,1-dimethyl-4-nitropyrazole-3-carboxamide
CAS No.: 405279-32-5
Cat. No.: VC6236115
Molecular Formula: C6H8N4O3
Molecular Weight: 184.155
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 405279-32-5 |
---|---|
Molecular Formula | C6H8N4O3 |
Molecular Weight | 184.155 |
IUPAC Name | N,1-dimethyl-4-nitropyrazole-3-carboxamide |
Standard InChI | InChI=1S/C6H8N4O3/c1-7-6(11)5-4(10(12)13)3-9(2)8-5/h3H,1-2H3,(H,7,11) |
Standard InChI Key | WNOFEMVQVBZAOZ-UHFFFAOYSA-N |
SMILES | CNC(=O)C1=NN(C=C1[N+](=O)[O-])C |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name for this compound is N,1-dimethyl-4-nitropyrazole-3-carboxamide. Its molecular formula, C₇H₈N₄O₃, reflects the presence of:
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A pyrazole ring (C₃H₃N₂)
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A nitro group (-NO₂) at position 4
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A methyl group (-CH₃) at the ring’s nitrogen (position 1)
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A carboxamide group (-CON(CH₃)₂) at position 3
Table 1: Key Structural Descriptors
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of N,1-dimethyl-4-nitropyrazole-3-carboxamide typically involves:
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Formation of the pyrazole core via cyclocondensation of β-diketones with hydrazines.
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Nitration at position 4 using nitric acid or nitronium tetrafluoroborate.
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Methylation of the ring nitrogen using methyl iodide or dimethyl sulfate.
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Carboxamide introduction via coupling reactions with dimethylamine .
A representative pathway is illustrated below:
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Cyclocondensation:
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Nitration:
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Carboxamide Formation:
Regioselectivity and Byproduct Management
Physicochemical Properties
Spectral Characterization
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¹H NMR: The methyl groups resonate as singlets at δ 3.2–3.5 ppm. The absence of NH signals confirms full methylation.
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¹³C NMR: Key signals include the carboxamide carbonyl (δ 165–170 ppm) and nitro-bearing carbon (δ 145–150 ppm) .
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IR Spectroscopy: Strong absorptions at 1700 cm⁻¹ (C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .
Solubility and Stability
The compound exhibits limited water solubility (<1 mg/mL) but is soluble in polar aprotic solvents like DMSO and DMF. Stability studies indicate decomposition above 200°C, with the nitro group posing explosion risks under impact or friction .
Table 2: Physicochemical Data
Property | Value | Method |
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Melting Point | 158–160°C (dec.) | DSC |
LogP (XLogP3-AA) | 0.7 ± 0.2 | Computational |
Topological PSA | 102 Ų | Cactvs |
Applications in Drug Discovery and Materials Science
Biological Activity
While direct pharmacological data for N,1-dimethyl-4-nitropyrazole-3-carboxamide is limited, structurally related pyrazole carboxamides exhibit:
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